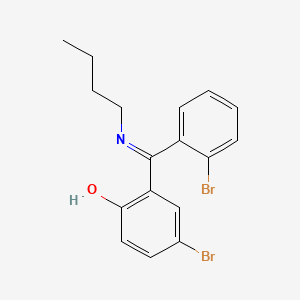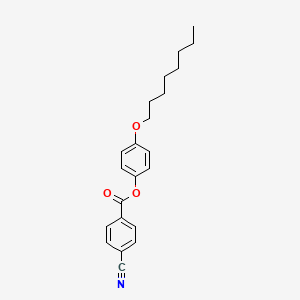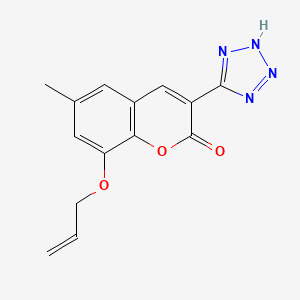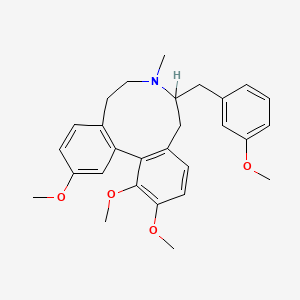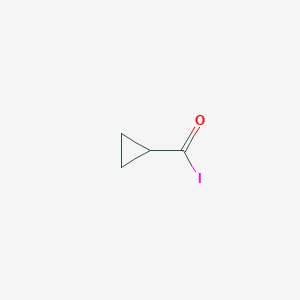
Cyclopropanecarbonyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl iodide is an organic compound with the molecular formula C₄H₅IO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. The presence of the carbonyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl iodide can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodine and a suitable dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding cyclopropanecarbonyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclopropylmethanol or other reduced products.
Oxidation Reactions: The compound can be oxidized to form cyclopropanecarboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Substitution: Cyclopropanecarbonyl derivatives (e.g., cyclopropanecarbonyl amine).
Reduction: Cyclopropylmethanol.
Oxidation: Cyclopropanecarboxylic acid.
Applications De Recherche Scientifique
Cyclopropanecarbonyl iodide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various cyclopropane derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Cyclopropane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopropanecarbonyl iodide involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can undergo nucleophilic substitution, where the iodide group is replaced by other nucleophiles. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Cyclopropanecarbonyl iodide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an iodide.
Cyclopropylmethanol: A reduced form of this compound with a hydroxyl group.
Cyclopropylamine: Contains an amine group instead of an iodide.
Uniqueness: this compound is unique due to the presence of both the carbonyl and iodide groups, which confer distinct reactivity and synthetic utility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
79929-34-3 |
|---|---|
Formule moléculaire |
C4H5IO |
Poids moléculaire |
195.99 g/mol |
Nom IUPAC |
cyclopropanecarbonyl iodide |
InChI |
InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |
Clé InChI |
VLDNBNFNOHDMHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


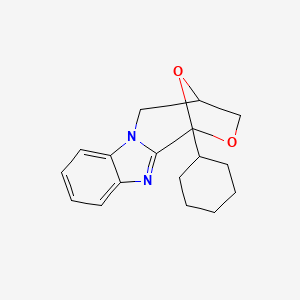
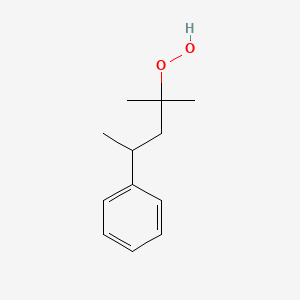
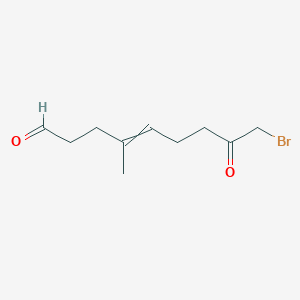
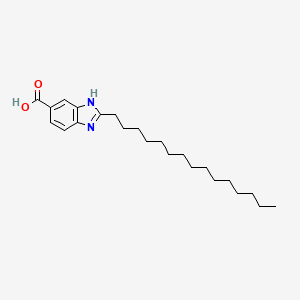


![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
